molecular formula C22H17N5O2S B11130854 (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B11130854
M. Wt: 415.5 g/mol
InChI Key: DHYDOHAZUPSZMP-FYWRMAATSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile is a complex organic compound that features a benzothiazole ring, a morpholine ring, and a pyrido[1,2-a]pyrimidine ring

Preparation Methods

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzothiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Synthesis of the pyrido[1,2-a]pyrimidine ring: This involves the condensation of a pyridine derivative with a suitable nitrile.

    Coupling of the benzothiazole and pyrido[1,2-a]pyrimidine rings: This step often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the morpholine ring: This can be done through nucleophilic substitution reactions.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, possibly through the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and amines.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form new ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe to study various biological processes, including enzyme activity and protein-protein interactions.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile include:

    2-(1,3-benzothiazol-2-yl)-3-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one: This compound shares a similar core structure but lacks the nitrile group.

    2-(1,3-benzothiazol-2-yl)-3-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-yl acetate: This compound has an acetate group instead of the nitrile group.

    2-(1,3-benzothiazol-2-yl)-3-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-yl methyl ether: This compound has a methyl ether group instead of the nitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H17N5O2S

Molecular Weight

415.5 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile

InChI

InChI=1S/C22H17N5O2S/c23-14-15(21-24-17-5-1-2-6-18(17)30-21)13-16-20(26-9-11-29-12-10-26)25-19-7-3-4-8-27(19)22(16)28/h1-8,13H,9-12H2/b15-13+

InChI Key

DHYDOHAZUPSZMP-FYWRMAATSA-N

Isomeric SMILES

C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C4=NC5=CC=CC=C5S4

Canonical SMILES

C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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